REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.C([Li])CCCCC.[N:15]1([C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])[CH2:20][CH2:19][CH:18]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:17][CH2:16]1.CI>O1CCCC1>[CH3:1][C:18]1([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:17][CH2:16][N:15]([C:26]([O:28][C:29]([CH3:31])([CH3:30])[CH3:32])=[O:27])[CH2:20][CH2:19]1
|
Name
|
|
Quantity
|
7.31 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
22 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)[Li]
|
Name
|
|
Quantity
|
15.01 g
|
Type
|
reactant
|
Smiles
|
N1(CCC(CC1)C(=O)OCC)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
3 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-20 °C
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Type
|
CUSTOM
|
Details
|
The solution was stirred at about −20° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-mL round bottom flask equipped with an overhead mechanical stirrer, addition funnel, N2-inlet
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Type
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TEMPERATURE
|
Details
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then chilled to less than −15° C. (internal temperature)
|
Type
|
ADDITION
|
Details
|
The reaction was mixed for 1 hour at an internal temperature of approximately −15° C. to 0° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with another addition funnel
|
Type
|
ADDITION
|
Details
|
The total addition time
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with an addition funnel
|
Type
|
ADDITION
|
Details
|
this solution was added to the reaction mixture over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
maintaining the internal temperature at no more than −15° C
|
Type
|
WAIT
|
Details
|
After 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched into
|
Type
|
TEMPERATURE
|
Details
|
a chilled (˜5° C.) 2M HCl solution (prepared from 31 mL, water and 8 g of concentrated HCl)
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 10° C
|
Type
|
WASH
|
Details
|
The reaction flask was rinsed with toluene (10 mL), which
|
Type
|
ADDITION
|
Details
|
was added to the quench flask
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was rinsed with 17% NaCl solution (prepared by dissolving 2.5 g of NaCl in 15 g water)
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |